N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
N-(2-(Dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a benzothiazole-derived compound with a molecular formula of C₂₀H₂₃ClFN₃O₃S₂ and a molecular weight of 471.99 g/mol (monoisotopic mass: 471.085) . The structure features a 6-fluorobenzo[d]thiazole core linked to a benzamide moiety substituted with a dimethylaminoethyl group, which is protonated as a hydrochloride salt. This compound shares structural motifs with kinase inhibitors and bioactive molecules targeting receptors such as VEGFR-2 . Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and amide couplings, as observed in related benzothiazole derivatives (e.g., nitro-to-amine reductions in ).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-4-3-5-7-13)18-20-15-9-8-14(19)12-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQJAVORPUGLSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Benzamide Core: This step involves the reaction of a substituted benzoic acid with an amine to form the benzamide core.
Introduction of the Fluorobenzo[d]thiazole Moiety: The benzamide core is then reacted with a fluorobenzo[d]thiazole derivative under specific conditions to introduce the fluorobenzo[d]thiazole moiety.
Attachment of the Dimethylaminoethyl Group: Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Anticancer Potential
- VEGFR-2 Inhibition: Benzothiazole hybrids like N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) () exhibit potent VEGFR-2 inhibition (IC₅₀ = 0.18 μM) and antiproliferative activity against HepG2 cells. The target compound’s dimethylaminoethyl group may enhance solubility and binding affinity compared to nitro or thiadiazole substituents .
- Apoptosis Induction : Compounds with electron-withdrawing groups (e.g., 6-F, 6-CF₃) show superior apoptosis induction in cancer cells compared to electron-donating groups (e.g., 6-NH₂) .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility: The target compound’s dimethylaminoethyl group likely reduces LogP (increasing hydrophilicity) compared to analogs with trifluoromethyl or sulfonyl groups .
- Metabolic Stability : Sulfonyl-containing analogs (e.g., –17) may exhibit longer half-lives due to resistance to oxidative metabolism, whereas the target compound’s tertiary amine could undergo N-demethylation .
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a synthetic compound with significant potential in various therapeutic areas, particularly in oncology and antimicrobial research. Its unique structural characteristics, including a dimethylamino group and a fluorobenzo[d]thiazole moiety, contribute to its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Structural Characteristics
The compound can be represented by the following structural formula:
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H18ClFN4O2S |
| Molecular Weight | 384.9 g/mol |
| CAS Number | 1329870-31-6 |
The biological activity of this compound has been linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Kinase inhibition is crucial in cancer therapy as it can disrupt abnormal cell proliferation and survival signals.
- Kinase Inhibition : The compound has shown potential as a kinase inhibitor, which may lead to reduced tumor growth in various cancer models.
- Antimicrobial Properties : Preliminary studies indicate that it may also possess antimicrobial activity, although further research is necessary to elucidate its full mechanism of action.
Case Studies and Research Findings
- Cancer Cell Lines : In vitro studies have demonstrated that the compound effectively inhibits the growth of several cancer cell lines, including breast and lung cancer cells. The mechanism involves the downregulation of key proteins involved in cell cycle progression and apoptosis .
- Antimicrobial Efficacy : Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative treatment option.
- Pharmacological Profiles : Comparative studies with other benzamide derivatives have shown that this compound has a distinct pharmacological profile, potentially offering advantages in terms of efficacy and safety .
Summary of Findings
The following table summarizes the biological activities observed for this compound:
| Activity Type | Observations |
|---|---|
| Kinase Inhibition | Significant inhibition of cancer cell growth in vitro |
| Antimicrobial | Effective against resistant bacterial strains |
| Therapeutic Potential | Promising candidate for drug development in oncology and infectious diseases |
Q & A
Q. Table 1. Key Synthetic and Analytical Parameters
| Parameter | Optimal Conditions | Evidence Source |
|---|---|---|
| Reaction solvent | Pyridine or DMF | |
| Purification method | Column chromatography (silica gel) | |
| Recrystallization solvent | Methanol/ethanol | |
| Critical NMR signals | δ 7.5–8.5 (aromatic), δ 2.2–3.5 (NMe₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
